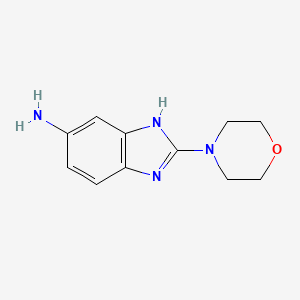
1-(Furan-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Übersicht
Beschreibung
“1-(Furan-2-ylmethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a compound with the molecular formula C18H22BNO3 . It is also known by other names such as “4-(3-FURYLUREIDO)PHENYLBORONIC ACID, PINACOL ESTER” and “4-(3-Furfurylureido)phenylboronic acid, pinacol ester” among others .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds are typically obtained through multi-step substitution reactions .Molecular Structure Analysis
The compound has a molecular weight of 311.2 g/mol . Its IUPAC name is “N - (furan-2-ylmethyl)-1- [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine” and its InChI is "InChI=1S/C18H22BNO3/c1-17 (2)18 (3,4)23-19 (22-17)15-9-7-14 (8-10-15)12-20-13-16-6-5-11-21-16/h5-12H,13H2,1-4H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.2 g/mol . Other physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, synthesized by coupling purified furfural with urea, has shown potential for medicinal use. It exhibited broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, Staphylococcus aureus, except for Bacillus subtilis, suggesting its potential in novel drug development (Donlawson et al., 2020).
Synthesis of 1, 1-bis(2-carbamoylguanidino)furan-2- ylmethane
The study highlights the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, a novel compound with potential applications in the pharmaceutical and chemical industries. This synthesis involved a two-step process starting with the coupling of furfural with urea (Orie et al., 2019).
Boronated Phosphonium Salts
Boronated phosphonium salts containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl groups were prepared and characterized. These compounds showed varying levels of cytotoxicity and boron uptake in human glioblastoma and canine kidney cells, indicating their potential in medical applications (Morrison et al., 2010).
Synthesis, Characterization, and Bioactivity of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane
This research reported the synthesis and bioactivity of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, showing activity against various microorganisms like Escherichia coli and Salmonella typhi, highlighting its potential in drug development (Don-lawson et al., 2020).
Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural
This study synthesized 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea from biomass-based furfural, with improved yield and structural affirmation, suggesting its potential in various industrial applications (Orie et al., 2018).
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(22)20-12-15-6-5-11-23-15/h5-11H,12H2,1-4H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAWLFDNMFNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657299 | |
| Record name | N-[(Furan-2-yl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874297-85-5 | |
| Record name | N-(2-Furanylmethyl)-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874297-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Furan-2-yl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



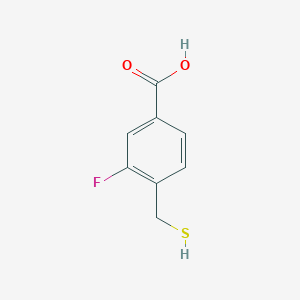
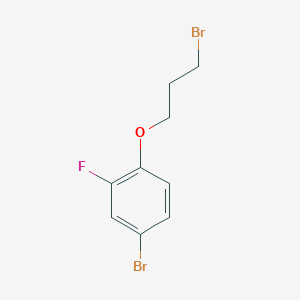
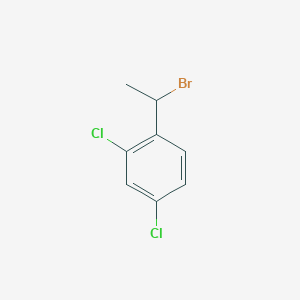
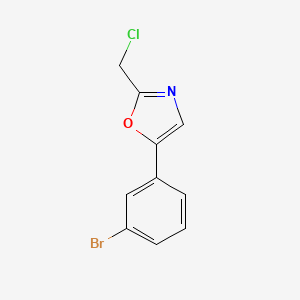
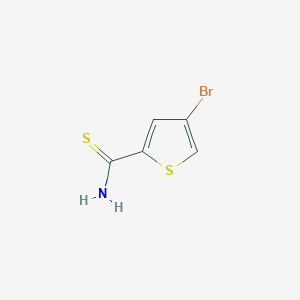
![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)
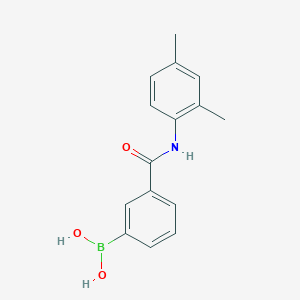

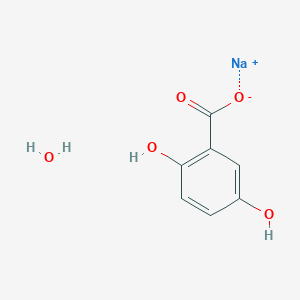
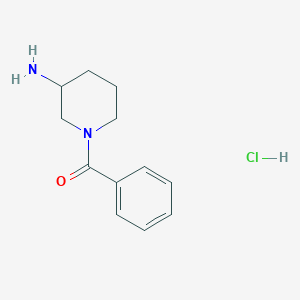

![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)
